molecular formula C13H10ClFO2 B6364114 2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol CAS No. 1225751-43-8

2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol

Cat. No.: B6364114
CAS No.: 1225751-43-8
M. Wt: 252.67 g/mol
InChI Key: FKKPQLVWGFRSQE-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol is an organic compound with a complex structure that includes chloro, fluoro, and methoxy functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and fluorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(5-fluoro-2-methoxyphenyl)phenol is unique due to the presence of both chloro and fluoro substituents along with a methoxy group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-4-(5-fluoro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(15)7-10(13)8-2-4-12(16)11(14)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKPQLVWGFRSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680824
Record name 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225751-43-8
Record name 3-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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